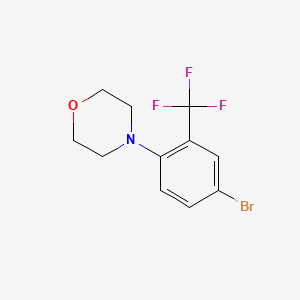

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPVMSUPLNPGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS number and identifiers

[1]

Part 1: Executive Summary & Chemical Identity

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a disubstituted phenyl-morpholine scaffold characterized by the presence of a trifluoromethyl (

-

Ortho-

: Induces an out-of-plane twist of the morpholine ring relative to the phenyl plane, reducing planarity and improving solubility/metabolic stability (metabolic blocking). -

Para-Bromo: Serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles.

Chemical Identifiers[2][3][4][5][6][7][8][9][10]

| Parameter | Value |

| IUPAC Name | 4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine |

| Common Name | N-(4-Bromo-2-trifluoromethylphenyl)morpholine |

| CAS Number | 1000339-51-0 (Note: Isomer specific; distinct from 2-Br isomer 892502-13-5) |

| Molecular Formula | |

| Molecular Weight | 310.11 g/mol |

| SMILES | FC(F)(F)C1=C(N2CCOCC2)C=CC(Br)=C1 |

| InChIKey | Unique identifier dependent on isomer conformation (e.g., AGOXTIRRUBMZKH...) |

Critical Isomer Note: Researchers must distinguish this compound from its isomer, 4-(2-bromo-4-(trifluoromethyl)phenyl)morpholine (CAS 892502-13-5). The position of the

Part 2: Synthesis & Experimental Protocols

Two primary routes exist for synthesizing this scaffold.[1] Method A is preferred for high-throughput synthesis due to milder conditions and higher yields. Method B is a classical cyclization route used when the aniline precursor is more readily available.

Method A: Nucleophilic Aromatic Substitution ( ) (Preferred)

This method utilizes the strong electron-withdrawing nature of the ortho-

Reagents:

-

Substrate: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene [CAS: 142808-15-9]

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) -

Solvent: DMSO or DMF (Polar aprotic is essential)

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv) in DMSO (0.5 M concentration).

-

Addition: Add

(2.0 equiv) followed by Morpholine (1.2 equiv). -

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] The starting material (F-benzene) should disappear.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.

-

Purification: Dry over

, concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Method B: Aniline Cyclization (Bis-alkylation)

Used when the fluorinated precursor is unavailable.

Reagents:

-

Substrate: 4-Bromo-2-(trifluoromethyl)aniline [CAS: 393-38-4]

-

Alkylating Agent: Bis(2-bromoethyl) ether

-

Base: Diisopropylamine or

-

Solvent: DMA (Dimethylacetamide) or Toluene

Protocol:

-

Mix the aniline (1.0 equiv), bis(2-bromoethyl) ether (1.1 equiv), and base (2.5 equiv) in DMA.

-

Heat to 140°C in a sealed tube for 24–48 hours.

-

Standard aqueous workup and chromatographic purification.

-

Note: This route requires harsher conditions and often suffers from lower yields due to polymerization side reactions.

-

Part 3: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the

Caption:

Part 4: Applications in Drug Discovery[5]

This scaffold acts as a "privileged structure" in kinase inhibitor design.[1]

Palladium-Catalyzed Cross-Coupling

The bromine atom at position 4 is highly reactive toward Pd(0) oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in PI3K

inhibitors). -

Buchwald-Hartwig: Amination to introduce solubilizing amine tails or hinge-binding motifs.

Physicochemical Modulation[14]

-

Lipophilicity (

): Thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Conformational Lock: The steric bulk of the ortho-

forces the morpholine ring to twist perpendicular to the phenyl ring. This "twist" disrupts crystal packing (improving solubility) and can enhance selectivity by fitting into specific hydrophobic pockets in enzymes like Syk (Spleen Tyrosine Kinase).

Workflow Diagram: Drug Discovery Pipeline

Caption: Divergent synthesis workflow utilizing the bromine handle for library generation.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated anilines/morpholines.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using. |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |

| Eye Damage | Causes serious eye irritation (H319) | Wear safety goggles/face shield. |

| STOT-SE | May cause respiratory irritation (H335) | Use only in a fume hood. |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable at room temperature but may darken upon prolonged exposure to light/air.

References

-

Boehringer Ingelheim International GmbH. (2015).[3] Syk Inhibitors. US Patent 9,914,735.[2] (Describes synthesis via aniline cyclization, see Example 38).

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene. (Precursor safety data).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 142808-15-9.

-

Mullard, A. (2016). FDA approves first Bcl-2 inhibitor. Nature Reviews Drug Discovery. (Context on trifluoromethyl-phenyl morpholine scaffolds in drug design).

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: Physicochemical Profile and Synthetic Utility of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Topic: Molecular Weight and Formula of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a highly functionalized aryl morpholine intermediate used primarily in the synthesis of PI3K/mTOR inhibitors and other CNS-active pharmaceutical agents. Its structural core combines the solubility-enhancing morpholine ring with a lipophilic, metabolically stable trifluoromethyl (

Core Data Snapshot

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 310.11 g/mol |

| Exact Mass | 309.00 (for |

| Element Count | 11 C, 11 H, 1 Br, 3 F, 1 N, 1 O |

Chemical Identity & Structural Analysis[1][3][13]

Nomenclature and Identifiers

This compound is an isomer of several commercially available building blocks. It is critical to distinguish the specific substitution pattern defined in this guide: Morpholine at C1, Trifluoromethyl at C2, and Bromine at C4.

| Identifier | Description |

| IUPAC Name | 4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine |

| SMILES | FC(F)(F)c1cc(Br)ccc1N2CCOCC2 |

| InChI Key | (Calculated) AGOXTIRRUBMZKH-UHFFFAOYSA-N |

| CAS Registry | Note: Isomers such as 892502-13-5 exist. Verify regiochemistry strictly by NMR. |

Structural Logic & Pharmacophore Utility

The molecule acts as a "privileged structure" in medicinal chemistry due to three synergistic features:

-

Morpholine Ring: Acts as a hydrogen bond acceptor and improves aqueous solubility (

modulation). -

Ortho-Trifluoromethyl (

): Provides steric bulk that forces the morpholine ring out of planarity with the phenyl ring (atropisomerism potential), improving selectivity for enzyme pockets. It also blocks metabolic oxidation at the C2 position. -

Para-Bromine (

): A high-fidelity handle for downstream diversification.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (

Reaction Workflow (Graphviz)

Figure 1:

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine on a 10g scale.

Reagents:

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

-

Morpholine (3.0 eq) – Acts as both nucleophile and base, though auxiliary base is recommended.

-

Potassium Carbonate (

) (2.0 eq) -

Dimethyl Sulfoxide (DMSO) (5 vol)

Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (10.0 g, 41.1 mmol) and DMSO (50 mL).

-

Addition: Add

(11.4 g, 82.2 mmol) followed by morpholine (10.7 g, 123.3 mmol) dropwise. -

Reaction: Heat the mixture to 90°C under

atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (fluoride) should be consumed. -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). A precipitate should form.[2]

-

If solid forms: Filter, wash with water (

mL), and dry under vacuum. -

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Analytical Profile & Quality Control

Mass Spectrometry (Isotopic Pattern)

Due to the presence of one Bromine atom, the Mass Spectrum will exhibit a characteristic 1:1 doublet for the molecular ion

-

Peak A (

): m/z ~310.0 -

Peak B (

): m/z ~312.0

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,-

7.75 (d, J=2.0 Hz, 1H): Aromatic proton at C3 (between Br and

- 7.60 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.

- 7.15 (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to morpholine).

-

3.84 (t, J=4.5 Hz, 4H): Morpholine

-

3.05 (t, J=4.5 Hz, 4H): Morpholine

-

-62.5 ppm (s, 3F): Characteristic singlet for aryl-

Therapeutic Applications & Downstream Chemistry

This molecule is rarely the final drug; it is a Key Intermediate .

Downstream Coupling Logic

The C4-Bromine bond is electronically activated for oxidative addition by Palladium (0).

Figure 2: Divergent synthesis pathways utilizing the bromine handle.

Case Study: PI3K Inhibition

Analogs of this structure, such as Buparlisib (BKM120) , utilize the morpholine ring to interact with the hinge region of the PI3K kinase ATP-binding pocket [1]. The trifluoromethyl group occupies a hydrophobic pocket, enhancing potency and selectivity against other kinases.

References

-

Maira, S. M., et al. (2012). "Identification and characterization of BKM120, an oral pan-class I PI3K inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.

-

Carreck, G. & Williams, M. (2020).

) in Drug Discovery." Journal of Medicinal Chemistry, 63(19), 10672-10698. -

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for substituted morpholines." PubChem.

Sources

- 1. 68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

An In-depth Technical Guide to 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

For the modern researcher and drug development professional, a comprehensive understanding of a compound's safety and physicochemical profile is paramount. This guide provides an in-depth analysis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights into its handling, properties, and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a halogenated aromatic compound featuring a morpholine ring, a trifluoromethyl group, and a bromine atom. These structural motifs are of significant interest in medicinal chemistry, often incorporated to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 892502-13-5 | [3] |

| Molecular Formula | C₁₁H₁₁BrF₃NO | [4] |

| Molecular Weight | 310.11 g/mol | [3] |

| IUPAC Name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | [3] |

| LogP | 3.51 | [4] |

| Purity | Typically ≥95% | [3] |

The trifluoromethyl group significantly impacts the electronic properties of the phenyl ring, while the morpholine moiety can influence solubility and pharmacokinetic properties.[1] The presence of both a bromine atom and a trifluoromethyl group suggests its potential as a versatile building block in the synthesis of more complex molecules.[2][5]

Section 2: Hazard Identification and Classification

This compound is classified as harmful and an irritant. A thorough understanding of its hazards is crucial for safe handling.

GHS Classification:

-

Acute Toxicity, Oral: Category 4[3]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

Pictograms:

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Section 3: Handling, Storage, and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6][7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[6][7]

-

Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[3] Rinse mouth. Do NOT induce vomiting.[3] |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[3][6] Call a POISON CENTER or doctor if you feel unwell.[6] |

| Skin Contact | If on skin, take off immediately all contaminated clothing.[3] Rinse skin with water.[3] If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice/attention.[6] |

Section 5: Potential Applications in Research and Drug Development

The structural features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine make it an attractive scaffold in medicinal chemistry. The morpholine ring is a "privileged structure" in drug discovery, known to improve pharmacokinetic properties.[8] Its incorporation into molecules can enhance solubility and permeability across the blood-brain barrier, making it a valuable component in the design of central nervous system (CNS) active compounds.[1]

The bromo- and trifluoromethyl-substituted phenyl ring is a common pharmacophore in kinase inhibitors and other targeted therapies.[2][4] The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the elaboration of the core structure to explore structure-activity relationships (SAR).

Experimental Workflow: A Conceptual Approach to Derivatization

The following diagram illustrates a conceptual workflow for the synthetic modification of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, leveraging the reactivity of the bromine atom for diversification.

Caption: Conceptual workflow for the derivatization of the title compound.

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[6] Avoid release to the environment.

Section 7: Toxicological Information

Section 8: Analytical Methods

The characterization and quantification of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine would typically involve standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for quantification, often coupled with a UV detector.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed for identification and quantification, particularly after appropriate sample preparation.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation.[12]

Logical Relationship: Hazard Mitigation

The following diagram outlines the logical flow of mitigating the hazards associated with this compound.

Caption: Logical flow for mitigating hazards of the title compound.

References

-

Analytical Methods for the Determination of Main Hydroxylated Polymethoxyflavonoid Glycosides in the Extract of Murraya paniculata L. using HPLC-DAD-MS/MS. (URL: [Link])

-

4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine SDS. (URL: [Link])

- Chemical synthesis of morpholine derivatives - Google P

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (URL: [Link])

-

Chemwatch GHS SDS in English (European) 39504-1 - Sdfine. (URL: [Link])

-

Morpholine - SAFETY DATA SHEET. (URL: [Link])

-

Morpholine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - MDPI. (URL: [Link])

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (URL: [Link])

-

ANALYTICAL METHODS - ATSDR. (URL: [Link])

-

(PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes - ResearchGate. (URL: [Link])

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. (URL: [Link])

-

4-(2-fluoro-4-nitrophenyl)morpholine - All About Drugs. (URL: [Link])

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | 1129542-08-0 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(2-fluoro-4-nitrophenyl)morpholine – All About Drugs [allfordrugs.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine. Due to the limited availability of experimental data for this specific molecule in public literature, this document outlines the foundational principles and detailed methodologies for the empirical determination of these critical physicochemical properties. Furthermore, it explores computational approaches for their prediction and provides a comparative analysis with structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted phenylmorpholine derivatives in drug discovery and materials science.

Compound Identification and Structural Context

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a substituted phenylmorpholine, a class of compounds with known applications in medicinal chemistry. The accurate determination of its physical properties, such as melting and boiling points, is fundamental to its purification, formulation, and overall chemical handling.

The structure of the target compound is as follows:

-

IUPAC Name: 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

-

Molecular Formula: C₁₁H₁₁BrF₃NO

-

Molecular Weight: 310.11 g/mol

A close structural isomer, 4-(2-bromo-4-(trifluoromethyl)phenyl)morpholine, is cataloged with the following identifier:

-

CAS Number: 892502-13-5[1]

The precise arrangement of the bromo and trifluoromethyl substituents on the phenyl ring is crucial in defining the molecule's steric and electronic properties, which in turn significantly influence its intermolecular interactions and, consequently, its melting and boiling points.

Status of Experimental Data

As of the latest review, specific experimental data for the melting and boiling points of 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine are not available in peer-reviewed literature or major chemical databases. This absence of data necessitates either direct experimental determination or reliance on theoretical prediction for the characterization of this compound.

Comparative Physicochemical Data of Related Compounds

To provide a contextual understanding, the following table summarizes the available physical properties of structurally related morpholine derivatives. These compounds share key structural motifs with the target molecule and can offer insights into the expected range of its melting and boiling points.

| Compound Name | CAS Number | Molecular Formula | Property | Value |

| 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | 1394291-53-2 | C₁₂H₁₃BrF₃NO | Boiling Point | 316.4 ± 37.0 °C at 760 mmHg |

| 4-(4-Bromo-2-fluorobenzyl)morpholine | 338454-98-1 | C₁₁H₁₃BrFNO | Physical Form | Liquid |

| 4-(4-Bromo-2-methylphenyl)morpholine | 1279032-06-2 | C₁₁H₁₄BrNO | Storage | 2-8 °C |

| 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine | 1020253-04-6 | C₁₁H₁₁BrF₃NO₃S | Storage | 2-8 °C |

| 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | 951884-77-8 | C₁₁H₁₁BrF₃NO₃S | Boiling Point | 414.9 °C |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Underlying Principles

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. These forces include van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonding. The energy required to disrupt this lattice structure corresponds to the melting point temperature. The presence of impurities disrupts the crystal lattice, typically leading to a lower and broader melting point range.

Standard Operating Procedure: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid with a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-4 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Heat the sample quickly and note the temperature at which it melts. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: For an accurate measurement, begin heating the sample at a slow, constant rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the estimated melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure compound.

Underlying Principles

Boiling involves providing enough energy for molecules in the liquid phase to overcome intermolecular forces and escape into the gas phase. The strength of these forces, which is influenced by factors like molecular weight, polarity, and hydrogen bonding, dictates the boiling point. The presence of non-volatile impurities will typically elevate the boiling point.

Standard Operating Procedure: Micro-Boiling Point Method

For small sample quantities, the micro-boiling point method is highly effective.

Step-by-Step Protocol:

-

Apparatus Setup: Place a small test tube (fusion tube) containing 0.5-1 mL of the liquid sample into a heating bath (e.g., a Thiele tube or a beaker with high-boiling mineral oil).

-

Capillary Inversion: Take a melting point capillary tube and seal one end. Place the capillary tube, open end down, into the liquid in the fusion tube.

-

Thermometer Placement: Secure a thermometer so that its bulb is level with or slightly below the level of the liquid in the fusion tube.

-

Heating: Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.

-

Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside.

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles escapes from the capillary. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Theoretical Prediction of Melting and Boiling Points

In the absence of experimental data, computational methods can provide valuable estimates of melting and boiling points. These methods often rely on Quantitative Structure-Property Relationship (QSPR) models.

QSPR Models: These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.[1][2] The process involves:

-

Descriptor Calculation: A large number of numerical descriptors are calculated from the 2D or 3D structure of the molecule. These can include constitutional, topological, geometric, and electronic descriptors.

-

Model Development: Using a training set of compounds with known properties, statistical methods like multiple linear regression or machine learning algorithms (e.g., neural networks) are employed to build a predictive model.[3][4][5]

-

Prediction: The model is then used to predict the properties of new, uncharacterized molecules.

Recent advancements in machine learning and deep learning, including natural language processing (NLP) approaches that interpret chemical structures, are enhancing the accuracy of these predictions.[6][7] However, it is crucial to recognize that these are predictions and may have a degree of error compared to experimental values.

Factors Influencing the Melting and Boiling Points of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Several structural features of the target molecule will influence its melting and boiling points:

-

Molecular Weight: The relatively high molecular weight (310.11 g/mol ) suggests significant van der Waals forces, which would contribute to higher melting and boiling points compared to smaller molecules.

-

Polarity: The presence of the morpholine ring (with its oxygen and nitrogen atoms) and the highly electronegative fluorine atoms of the trifluoromethyl group introduces polarity. This will lead to dipole-dipole interactions, further increasing the energy required for phase transitions.

-

Molecular Shape and Symmetry: The substitution pattern on the aromatic ring affects how efficiently the molecules can pack into a crystal lattice. A more symmetrical structure can lead to a higher melting point due to more stable packing.[8][9] The relative positions of the bulky bromo and trifluoromethyl groups will play a significant role here.

Conclusion

While experimental data for the melting and boiling points of 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine are currently unavailable, this guide provides the necessary theoretical framework and practical methodologies for their determination. The protocols for the capillary method (melting point) and the micro-boiling point method offer reliable means for empirical characterization. In parallel, computational QSPR models serve as a valuable tool for initial estimation. A thorough understanding of the relationship between the compound's structure and its physical properties is essential for its successful application in research and development.

References

- Fluorochem. (n.d.). 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine.

- Vibrant Pharma Inc. (n.d.). 4-(4-Bromo-2-methylphenyl)morpholine.

- Chemsrc. (2025, December 12). 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine.

- Sigma-Aldrich. (n.d.). 4-(4-Bromo-2-fluorobenzyl)morpholine.

- Pharmaffiliates. (n.d.). 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine.

- Benchchem. (n.d.). 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine.

- Katritzky, A. R., et al. (2000). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 40(1), 1-10.

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- He, T., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.

- Li, H., et al. (2022). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Organic Chemistry, 42(1), 1-11.

- Patel, H., et al. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning.

- LibreTexts Chemistry. (2020, May 30). 2.

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medium.com [medium.com]

- 5. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 6. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated Morpholines

An In-Depth Technical Guide

Topic: Structure-Activity Relationship (SAR) Potential of Trifluoromethylated Morpholines Audience: Researchers, scientists, and drug development professionals.

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1] When strategically combined with the trifluoromethyl (CF₃) group—a powerhouse of modern drug design—the resulting trifluoromethylated morpholine core offers a compelling platform for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis, conformational behavior, and structure-activity relationships that govern the potential of this remarkable molecular framework.

The Strategic Imperative of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy for optimizing its pharmacological properties.[2] Unlike a simple methyl group, the CF₃ moiety imparts a unique combination of characteristics that can profoundly influence a molecule's behavior.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This can significantly increase a drug's half-life and reduce patient-to-patient variability.

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] This property is critical for reaching intracellular or central nervous system targets.

-

Target Binding and Potency: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization states and hydrogen bonding potential.[4] Furthermore, it can participate in favorable non-covalent interactions within a protein's active site, including hydrophobic interactions and halogen bonding, to significantly boost binding affinity and potency.[5][6]

-

Conformational Control: The steric bulk and unique electronic properties of the CF₃ group can influence the conformational preferences of the morpholine ring, locking it into a bioactive conformation required for target engagement.[7]

Synthetic Pathways and Stereochemical Considerations

The rational design of trifluoromethylated morpholine derivatives begins with robust and stereocontrolled synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and scalability.

One efficient approach involves a domino reaction of fluorinated α-bromoenones with secondary amino alcohols.[8] This method proceeds via an initial aza-Michael addition, followed by intramolecular substitution and cyclization, often with high stereoselectivity. The unique electronic properties of the trifluoromethyl group play a crucial role in facilitating this cascade assembly.[8]

Below is a generalized workflow representing such a synthetic strategy.

Caption: Generalized workflow for the synthesis of trifluoromethylated morpholines.

Exemplary Protocol: One-Pot Synthesis from α-Bromoenones

This protocol is a conceptual representation based on established methodologies.[8]

-

Reaction Setup: To a solution of the secondary amino alcohol (1.0 eq.) in a suitable solvent (e.g., trifluoroethanol) at room temperature, add a base such as potassium carbonate (1.5 eq.).

-

Substrate Addition: Slowly add a solution of the trifluoromethyl α-bromoenone (1.1 eq.) in the same solvent to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired trifluoromethylated morpholine.

Causality Behind Experimental Choices:

-

Solvent (Trifluoroethanol): Its polar, non-nucleophilic nature can facilitate the reaction cascade without competing in side reactions.

-

Base (Potassium Carbonate): A mild inorganic base is sufficient to deprotonate the alcohol and facilitate the initial Michael addition without causing decomposition of the sensitive enone starting material.

-

Stereoselectivity: The stereochemical outcome is often directed by the stereocenters present in the amino alcohol starting material, making this a powerful method for accessing chiral derivatives.

The Conformational Landscape: A Key Determinant of Activity

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional strain.[1][9] Substituents on the ring can occupy either axial or equatorial positions. The introduction of a trifluoromethyl group can have a significant and sometimes non-intuitive impact on this conformational equilibrium. While large alkyl groups strongly prefer the less sterically hindered equatorial position, studies on related cyclohexane systems have shown that the CF₃ group can have a smaller-than-expected preference, and in some cases, can even favor the axial position due to complex stereoelectronic effects.[7]

This conformational preference is critical, as it dictates the three-dimensional orientation of all substituents, which in turn governs how the molecule fits into a target's binding site.

Caption: The CF₃ group's orientation influences target binding interactions.

The ability of the CF₃ group to alter the axial/equatorial preference can be a powerful tool for SAR exploration. A switch in conformation can reposition other pharmacophoric elements on the morpholine ring, potentially leading to a dramatic increase or decrease in biological activity.

Decoding the Structure-Activity Relationship (SAR): Case Studies

The true potential of trifluoromethylated morpholines is revealed through detailed SAR studies. By systematically modifying the structure and assessing the impact on biological activity, researchers can build a clear picture of the features required for optimal performance.

Case Study: Enhancing Potency in mTOR Inhibitors

A study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors provides a clear example of the CF₃ group's potency-enhancing effects.[5] The addition of highly electron-withdrawing trifluoromethyl groups to a benzamide moiety significantly increased the cytotoxic activity against multiple cancer cell lines.

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (MCF-7, µM)[5] |

| 10a | H | H | > 100 |

| 10e | CF₃ | CF₃ | 0.087 ± 0.007 |

| 10d | F | CF₃ | 0.58 ± 0.11 |

Analysis: The SAR data clearly demonstrates that replacing hydrogen atoms with trifluoromethyl groups (Compound 10e vs. 10a ) leads to a greater than 1000-fold increase in potency. This dramatic improvement is attributed to enhanced interactions with the mTOR active site, likely through a combination of hydrophobic interactions and halogen bonding mediated by the CF₃ groups.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pharmacophore features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

An In-Depth Technical Guide to the Pharmacophore Features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Abstract: This technical guide provides a comprehensive analysis of the potential pharmacophore features of the novel chemical entity, 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. While the specific biological target for this compound is not extensively documented in publicly available literature, its constituent chemical motifs—a morpholine ring, a brominated phenyl group, and a trifluoromethyl substituent—are prevalent in a wide array of clinically relevant molecules. This guide, therefore, adopts a ligand-based, feature-focused approach to elucidate a hypothetical pharmacophore model. We will dissect the molecule's structural components, assign putative pharmacophoric features, and discuss their potential roles in molecular recognition. Furthermore, this document serves as a practical handbook for drug discovery professionals by detailing the state-of-the-art computational and experimental workflows required to formally define, validate, and utilize such a pharmacophore model for virtual screening and lead optimization.

Introduction to the Molecule and Pharmacophore Concept

In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of molecular features responsible for a compound's biological activity is paramount. This essential 3D arrangement of steric and electronic features is known as a pharmacophore.[1][2] A pharmacophore model is not a real molecule but an abstract concept that illustrates the key interaction points—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—required for optimal binding to a specific biological target.[2][3]

The subject of this guide, 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, is a synthetic compound featuring several functional groups of high interest in medicinal chemistry. The morpholine ring is a "privileged pharmacophore," recognized for its ability to improve the pharmacokinetic properties of drug candidates and its prevalence in approved drugs, particularly protein kinase inhibitors.[4][5] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, valued for its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability.[6]

Given the absence of a confirmed biological target for this specific molecule, this guide will construct a putative pharmacophore model based on its intrinsic structural features. We will explore the methodologies that a research team would employ to then use this hypothetical model in a real-world drug discovery campaign.

Compound Profile

A foundational step in any pharmacophore analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters govern its behavior in biological systems and are crucial for interpreting its potential interactions.

| Property | Value | Source |

| IUPAC Name | 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine | ChemSpider |

| CAS Number | 1260760-49-7 | ChemSpider |

| Molecular Formula | C11H11BrF3NO | ChemSpider |

| Molecular Weight | 326.11 g/mol | ChemSpider |

| Calculated LogP | 3.5 | ChemSpider |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | ChemSpider |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Inferred |

| Hydrogen Bond Donors | 0 | Inferred |

| Aromatic Rings | 1 | Inferred |

Analysis of Structural Features & Inferred Pharmacophore Model

The pharmacophoric identity of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine can be deconstructed from its three primary structural components. Each component contributes distinct features that likely play a role in target recognition.

Key Structural Components and Their Roles:

-

Morpholine Ring : This saturated heterocycle is a cornerstone of the molecule's potential interactions. The oxygen atom acts as a Hydrogen Bond Acceptor (HBA) . The nitrogen atom, being a tertiary amine, is also a potential HBA . In many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the kinase domain.[4] Its chair conformation also provides a defined 3D scaffold.

-

Trifluoromethyl (CF3) Group : Positioned ortho to the morpholine linkage, this group exerts a powerful steric and electronic influence. As a strong electron-withdrawing group, it modulates the electronics of the phenyl ring.[6] Its lipophilicity contributes to a significant Hydrophobic (HY) feature.[6]

-

Brominated Phenyl Ring : The core aromatic scaffold serves as a large Hydrophobic/Aromatic (HY/AR) feature, likely involved in π-π stacking or hydrophobic interactions within a target's binding pocket. The bromine atom at the para-position can be considered a Hydrophobic feature or, in some contexts, a potential halogen bond donor.

A Putative Pharmacophore Model

Based on this analysis, a 4-feature pharmacophore hypothesis can be proposed. This model serves as a starting point for computational screening and chemical synthesis efforts.

Caption: A conceptual 4-feature pharmacophore model for the target molecule.

Methodologies for Pharmacophore Elucidation and Validation

While we have inferred a model, rigorous computational and experimental work is required to define and validate it. This section provides the standard workflows a drug discovery team would follow.

Computational Workflow: Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the biological target is unknown, relying instead on a set of known active molecules.[1][2]

Objective: To identify the common chemical features shared by a set of structurally diverse, active compounds that are responsible for their biological activity.

Step-by-Step Protocol:

-

Training Set Compilation :

-

Curate a set of at least 5-10 active compounds with high affinity for the target of interest. If analogs of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine existed with known activity, they would form the core of this set.

-

Include a set of inactive "decoys" for model validation.[7]

-

-

Conformational Analysis :

-

Feature Definition and Mapping :

-

Identify all potential pharmacophoric features (HBAs, HBDs, HY, AR, etc.) within each conformation of each molecule.

-

-

Molecular Alignment & Hypothesis Generation :

-

Utilize an alignment algorithm to superimpose the conformations of the active molecules, maximizing the overlap of common features.[1]

-

Software (e.g., Phase, LigandScout, MOE) will generate multiple pharmacophore hypotheses based on these alignments.[9][10][11] Each hypothesis is a unique combination of 3-7 features in a specific 3D arrangement.

-

-

Scoring and Validation :

The following diagram illustrates this comprehensive workflow.

Caption: Workflow for ligand-based pharmacophore model generation and screening.

Structure-Based Pharmacophore Modeling

If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a more direct approach can be taken.[3][12]

Objective: To derive a pharmacophore model directly from the key interaction points within the target's binding site.

Step-by-Step Protocol:

-

Protein Preparation :

-

Obtain a high-resolution PDB structure of the target protein, preferably co-crystallized with a ligand.

-

Prepare the structure by adding hydrogens, assigning correct bond orders, and optimizing side-chain orientations.

-

-

Binding Site Analysis :

-

Identify the active site or binding pocket.

-

Analyze the interactions between the co-crystallized ligand and the protein residues (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).[12]

-

-

Feature Generation :

-

Model Refinement and Validation :

-

The generated features are clustered and refined to create a final pharmacophore model.

-

This model can be validated by its ability to correctly "re-dock" the original ligand and distinguish known actives from inactives in a screening exercise.

-

Application in a Drug Discovery Campaign

A validated pharmacophore model for a series including 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine would be a powerful tool for:

-

Virtual Screening : The pharmacophore model is used as a 3D query to rapidly search large databases (e.g., Enamine, ZINC) containing millions of purchasable compounds. This process filters out molecules that do not match the essential features, drastically reducing the number of compounds that need to be synthesized and tested experimentally.[3][9]

-

Lead Optimization : For medicinal chemists, the model provides a clear roadmap for structural modifications. It helps answer critical questions like:

-

Can we replace the morpholine with a different heterocycle while maintaining the key HBA feature?

-

Is the bromine atom essential, or can it be replaced with another group to improve properties like solubility?

-

How can we modify the scaffold to introduce a new interaction point and increase potency?

-

-

Scaffold Hopping : The abstract nature of a pharmacophore allows for the identification of entirely new chemical scaffolds that present the same 3D arrangement of features, leading to novel intellectual property.[13]

Conclusion and Future Directions

While the precise biological role of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine remains to be fully elucidated, a systematic analysis of its structure allows for the generation of a robust, hypothetical pharmacophore model. This model, characterized by two hydrogen bond acceptors, an aromatic/hydrophobic ring, and a hydrophobic feature, serves as an invaluable starting point for target identification and lead discovery.

The true power of this analysis lies in its application. The detailed computational and experimental workflows presented in this guide provide a clear, actionable framework for researchers. The next logical steps in a research program centered on this molecule would be to:

-

Synthesize a small library of analogs to generate initial Structure-Activity Relationship (SAR) data.

-

Use this SAR to build and validate a ligand-based pharmacophore model as described.

-

Employ the validated model in a large-scale virtual screening campaign to identify novel, structurally diverse hits for biological evaluation.

By integrating these principles of modern computational chemistry, scaffolds like the one presented here can be rapidly and efficiently advanced from a chemical curiosity to a promising lead series in a drug discovery pipeline.

References

-

Protheragen. Ligand-based Pharmacophore Modeling. [Link]

-

Creative Biolabs. Structure based Pharmacophore Modeling Service. [Link]

-

ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling (A)... [Link]

-

ACS Omega. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

-

Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. [Link]

-

ResearchGate. (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

-

Patsnap Synapse. What is pharmacophore modeling and its applications? [Link]

-

PMC. Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

Inte:Ligand. Creating a pharmacophore from a single protein-ligand complex. [Link]

-

CD ComputaBio. Pharmacophore Construction Using Discovery Studio. [Link]

-

YouTube. How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

-

PMC. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]

-

PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

Sources

- 1. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 2. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine from 4-bromo-1-fluoro-2-(trifluoromethyl)benzene

Application Note: Regioselective Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Functionalization of Halogenated ArenesExecutive Summary

This application note details the optimized protocol for synthesizing 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine via nucleophilic aromatic substitution (

This reaction is chemically significant for two reasons:

-

Chemo-selectivity: It exploits the differential leaving group ability of fluorine versus bromine in

reactions (F >> Br), allowing the retention of the bromine handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). -

Regio-activation: The ortho-trifluoromethyl (

) group significantly lowers the activation energy for nucleophilic attack at the C-F bond via inductive electron withdrawal (

Reaction Mechanism & Logic

Mechanistic Pathway

The synthesis proceeds through a classic addition-elimination mechanism (

-

Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electron-deficient carbon at position 1 (bearing the fluorine).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The strong electron-withdrawing nature of the ortho-

group stabilizes the negative charge density on the ring. -

Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion (

), which is the best leaving group among halogens in this specific mechanistic class due to the high polarity of the C-F bond.

Pathway Visualization

Caption: Logical flow of the Nucleophilic Aromatic Substitution (

Experimental Protocol

Reagents and Materials

| Component | CAS No. | Role | Equiv. | MW ( g/mol ) |

| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 142808-15-9 | Substrate | 1.0 | 243.00 |

| Morpholine | 110-91-8 | Nucleophile | 1.2 - 1.5 | 87.12 |

| Potassium Carbonate ( | 584-08-7 | Base (HF Scavenger) | 2.0 | 138.21 |

| DMSO (Dimethyl sulfoxide) | 67-68-5 | Solvent | N/A | 78.13 |

Note: While morpholine can act as both nucleophile and base, using an inorganic base like

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 g, 4.11 mmol) to the flask.

-

Add anhydrous DMSO (10 mL). Expert Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the

reaction. -

Add Potassium Carbonate (1.14 g, 8.22 mmol, 2.0 eq). Ensure the base is finely powdered to maximize surface area.

-

Add Morpholine (0.43 mL, 4.93 mmol, 1.2 eq) dropwise via syringe.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80°C in an oil bath.

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, and a new, more polar spot (

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid or oil.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers and wash with Brine (2 x 20 mL) to remove residual DMSO.

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate under reduced pressure.

Step 4: Purification

-

If the crude is solid and sufficiently pure (>95% by LCMS), recrystallize from Ethanol/Water .

-

If oil or impure, purify via flash column chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

-

Critical Analysis & Troubleshooting

Why Fluorine over Bromine?

In

Optimization Table

| Variable | Recommendation | Rationale |

| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the charged intermediate.[2] Acetonitrile is a valid alternative if workup issues arise with DMSO. |

| Temperature | 80°C | Sufficient to overcome activation energy without causing degradation. Higher temps (>120°C) may risk displacing the Br. |

| Base | Inorganic bases are preferred for ease of removal. Excess morpholine can be used but is less atom-economical. |

Safety & Handling (SDS Summary)

-

4-bromo-1-fluoro-2-(trifluoromethyl)benzene: Irritant. Potential skin sensitizer. Handle in a fume hood.

-

Morpholine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.

-

Hydrofluoric Acid (HF) Generation: The reaction generates fluoride ions. While basic conditions neutralize this to KF, acidification during waste disposal can generate trace HF. Dispose of aqueous waste according to halogenated waste protocols.

References

-

Regioselectivity in

Reactions:- Title: Aromatic nucleophilic substitution of difluorobenzene with morpholine: Regioselectivity in aromatic nucleophilic substitution ( ) reactions.

- Source: ResearchG

-

URL:[Link]

-

Mechanistic Insights (

): -

Analogous Synthesis (Patent)

-

Title: Process for the synthesis of organic compounds (Morpholine substitution on activated rings).[4]

- Source: Google P

- URL

-

-

Product Catalog & Properties

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Note: Strategic Utilization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

[1]

Executive Summary

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Magic Trifluoromethyl" effect. The scaffold 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS: 892502-13-5) represents a high-value intermediate (HVI) that combines three critical medicinal chemistry elements: a solubilizing morpholine ring, a metabolic blocking trifluoromethyl (

This guide provides a comprehensive technical workflow for synthesizing, validating, and utilizing this scaffold to construct biaryl systems common in kinase inhibitors (e.g., PI3K, mTOR) and GPCR antagonists (e.g., NK1).

Structural & Functional Analysis

Before experimental protocols, it is vital to understand the causality behind selecting this scaffold. It is not merely a building block; it is a physicochemical modulator.[1]

The "Ortho-Twist" and Metabolic Shielding

The 2-position trifluoromethyl group serves two distinct roles:

-

Conformational Control: The steric bulk of the ortho-

group forces the morpholine ring to twist out of coplanarity with the phenyl ring. This disruption of conjugation prevents "molecular flatness," a known liability in drug solubility and crystal packing. -

Metabolic Blockade: The

group prevents oxidative metabolism at the ortho-position and electronically deactivates the ring against Phase I oxidation, while the morpholine nitrogen is the primary "soft spot" for N-oxidation.

Physicochemical Profile (Calculated)

Table 1: Predicted properties of the core scaffold.

| Property | Value | Medicinal Chemistry Implication |

| cLogP | ~3.2 | Lipophilic, good membrane permeability.[1] |

| tPSA | 12.47 | Low polar surface area; excellent CNS penetration potential.[1] |

| H-Bond Acceptors | 2 (N, O) | Morpholine oxygen is a weak acceptor; Nitrogen is involved in resonance. |

| pKa (Conj. Acid) | ~5.5 | Reduced basicity of morpholine N due to electron-poor aryl ring.[1] |

Protocol A: Robust Synthesis of the Scaffold

While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most reliable route is a Nucleophilic Aromatic Substitution (

Reaction Logic

The substrate 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is activated for

Step-by-Step Procedure

Scale: 10 mmol Time: 4–6 Hours

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (2.43 g, 10 mmol) in DMSO (10 mL).

-

Why DMSO? Polar aprotic solvents stabilize the anionic transition state of the

mechanism.

-

-

Base Addition: Add Potassium Carbonate (

) (2.76 g, 20 mmol).-

Note: Use anhydrous, finely ground powder to maximize surface area.[1]

-

-

Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

). Monitor by TLC (Hexane/EtOAc 4:1).[1]-

Endpoint: Disappearance of the starting fluoride.[1]

-

-

Workup (Self-Validating):

-

Purification: Filter the precipitate, wash with water (

mL) to remove DMSO/Morpholine, and dry under vacuum. Recrystallize from Ethanol if necessary.[1]

Visualization of Pathway

Figure 1:

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is as an electrophile in cross-coupling reactions to generate biaryl libraries.

The "Electronic Advantage"

The electron-poor nature of the ring (due to

Standard Operating Procedure (Library Scale)

Substrate: 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Solvent System: Degas 1,4-Dioxane/Water (4:1) for 15 minutes with Argon.

-

Catalyst Loading: Add

(5 mol%).[1]-

Why: The bidentate dppf ligand prevents

-hydride elimination and is robust against air/moisture compared to

-

-

Base: Add

(2.0 equiv).-

Optimization: If the boronic acid is sterically hindered, switch to

.

-

-

Execution: Heat to 80°C for 12 hours in a sealed vial.

-

Scavenging (Crucial for Bioassays): Add SiliaMetS® Thiol scavenger resin (4 equiv w.r.t Pd) and stir for 2 hours to remove residual Palladium, which can give false positives in kinase assays.[1]

Troubleshooting Guide

Table 2: Common Failure Modes and Solutions

| Observation | Root Cause | Solution |

| Protodeboronation (Boronic acid loses B)[1] | Reaction too basic or wet | Switch to anhydrous THF/Base or use Boronic Ester (Pinacol).[1] |

| Homocoupling (Scaffold dimerizes) | Oxygen leak | Ensure rigorous degassing; check Argon lines.[1] |

| No Reaction | Steric bulk of ortho- | Increase temp to 100°C; Switch catalyst to Pd-XPhos G3 (specialized for hindered substrates). |

Visualization of Functionalization Workflow

Figure 2: Suzuki-Miyaura Coupling Workflow. The CF3 group accelerates oxidative addition but may sterically hinder transmetallation if the partner is bulky.

References

-

Mechanistic Insight into

: -

Morpholine in Drug Design

-

Trifluoromethyl Effects

-

Suzuki Coupling Protocols

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

[1][2]

Executive Summary

This guide details the optimized protocols for the functionalization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS: 1000339-66-1). This substrate represents a classic "deceptive" scaffold in medicinal chemistry: while the aryl bromide appears standard, the ortho-trifluoromethyl (

Standard protocols using generic catalysts (e.g.,

Scientific Rationale: The "Ortho-Effect" Challenge[1]

To successfully couple this substrate, one must understand the failure modes of traditional catalysis.[1]

Steric vs. Electronic Landscape[1][2]

-

Electronic Activation: The

group is strongly electron-withdrawing ( -

Steric Inhibition: The primary failure mode is Transmetallation and Reductive Elimination . The bulk of the

group blocks the approach of the nucleophile (boronic acid or amine) and hinders the conformational isomerization required for reductive elimination. -

Morpholine Influence: The para-morpholine nitrogen donates electron density into the ring, slightly deactivating the C-Br bond compared to a simple aryl bromide, but the

effect dominates.

Ligand Selection Strategy

We utilize Dialkylbiarylphosphine ligands (Buchwald Ligands). These ligands are bulky and electron-rich, designed to:

-

Monoligate Pd(0): Forming highly active

species. -

Create a Pocket: The biaryl backbone allows the ligand to "reach around" the metal, accommodating the

bulk while preventing catalyst aggregation.

-

For Suzuki Coupling: XPhos (Excellent for steric bulk).

-

For Amination: RuPhos (Universal for secondary amines) or BrettPhos (For primary amines).

Visualization: Mechanistic Workflow

The following diagram illustrates the critical decision pathways and the specific steric interactions governing ligand choice.

Figure 1: Decision matrix for catalyst selection based on the specific steric demands of the ortho-trifluoromethyl group.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids.[2] Recommended Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).[3] Why? XPhos is the "gold standard" for ortho-substituted aryl halides.

Materials

| Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| Substrate (Ar-Br) | 1.0 | Electrophile |

| Boronic Acid ( | 1.2 - 1.5 | Nucleophile |

| XPhos Pd G4 | 0.02 (2 mol%) | Catalyst |

| 3.0 | Base (Activates Boron) | |

| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |

Step-by-Step Procedure

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Catalyst Addition: Add XPhos Pd G4 (2 mol%).

-

Note: G4 precatalysts are air-stable solids. Weighing in air is acceptable, but the reaction must be run under inert gas.

-

-

Solvent & Degassing: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate). Seal the vial with a septum. Sparge with Nitrogen or Argon for 5 minutes (or evacuate/backfill x3).

-

Reaction: Heat the block to 100°C for 2–4 hours.

-

Monitoring: Check TLC/LCMS at 1 hour. The

group often accelerates the reaction once the cycle starts.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[9] Dry over

.[9] -

Purification: Flash chromatography.

Self-Validation Check:

-

If conversion is <50% after 2 hours: Do not add more catalyst yet. Check pH of the aqueous layer; it must be basic (>10). If not, add more base.

-

If "Protodeboronation" (Ar-H) of the boronic acid is observed: Switch base to

and lower temp to 80°C.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with primary or secondary amines.[10]

Recommended Catalyst: RuPhos Pd G4 (CAS: 1599466-85-9).

Why? RuPhos prevents

Materials

| Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| Substrate (Ar-Br) | 1.0 | Electrophile |

| Amine ( | 1.2 | Nucleophile |

| RuPhos Pd G4 | 0.02 (2 mol%) | Catalyst |

| NaOtBu | 1.5 | Strong Base |

| Toluene or THF | Anhydrous | Solvent |

Step-by-Step Procedure

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction (deactivates the base).

-

Charging: Add Substrate , RuPhos Pd G4 , and NaOtBu to the vial inside a glovebox or under a strong stream of Argon.

-

Note on Base: If the substrate contains sensitive esters/ketones, switch NaOtBu to

and use Dioxane at 100°C (slower, but milder).

-

-

Amine Addition:

-

Solid Amines: Add with other solids.

-

Liquid Amines: Add via syringe after solvent.[9]

-

-

Solvent: Add Anhydrous Toluene (0.2 M).

-

Reaction: Seal and heat to 80°C (for secondary amines) or 100°C (for primary amines/anilines). Run for 4–16 hours.

-

Quench: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

Self-Validation Check:

-

Color Change: The reaction mixture often turns from orange/red to dark brown/black upon completion.

-

LCMS: Look for the M+H of the product. If you see M+H of the starting material + 1 (Hydrodebromination), the reaction is too hot or the amine is sterically inaccessible.

Troubleshooting & Optimization Guide

| Observation | Root Cause (Causality) | Corrective Action |

| No Reaction (SM remains) | Oxidative addition failed due to inactive Pd source. | Switch from in-situ generation ( |

| Hydrodebromination (Ar-H) | Reductive elimination is slower than | Increase Ligand:Pd ratio (if not using G4). Switch solvent to Toluene (less H-donor capability than THF). |

| Homocoupling (Ar-Ar) | Oxygen leak in the system. | Re-degas solvents vigorously. Ensure septum integrity. |

| Low Yield with | Ligand is too small; | STOP using triphenylphosphine. Switch to XPhos or SPhos immediately. |

Safety & Handling

-

Fluorinated Intermediates: While specific toxicology for this morpholine derivative may be limited, aryl fluorides can possess distinct lipophilicity and membrane permeability. Handle as a potential sensitizer.

-

Palladium Residues: Drug development requires strict Pd limits (<10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) during the workup phase for any material intended for biological assay.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." Journal of the American Chemical Society, 2003. (Foundational work on XPhos).

-

Sigma-Aldrich. "XPhos Pd G4 Product Information & Protocols." (Specifics on G4 precatalyst stability).

-

Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates." (General mechanisms for ortho-substituted systems).

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. (Authoritative review on Amination).

-

Enamine. "G3 and G4 Buchwald Precatalysts: Scale up, QC and application." (Practical application notes for high-throughput synthesis).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]